molecular formula C11H13BO4 B13899389 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole CAS No. 269409-76-9

5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole

Cat. No.: B13899389
CAS No.: 269409-76-9
M. Wt: 220.03 g/mol
InChI Key: IKBPAJHZIOVPJN-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is a benzodioxole-substituted boronic ester that serves as a versatile and critical building block in modern synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process used to form carbon-carbon bonds between aryl halides and aryl boronic acids or esters. This compound allows for the efficient introduction of the 1,3-benzodioxole moiety, a privileged structure in medicinal chemistry, into more complex molecular architectures. The 1,3-benzodioxole group is a common pharmacophore found in a wide range of bioactive molecules, including those with potential applications as anticancer agents , anticonvulsants , and other therapeutic compounds . The dioxaborolane protecting group, in this case the 4,5-dimethyl-1,3,2-dioxaborolane, enhances the stability and handling properties of the boronic acid derivative compared to its free acid form, while still being highly reactive under standard coupling conditions. Researchers utilize this compound to synthesize novel heterocyclic compounds and complex organic molecules for high-throughput screening in drug discovery programs, as well as in the development of new materials. This product is intended for research and laboratory use only; it is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

269409-76-9

Molecular Formula

C11H13BO4

Molecular Weight

220.03 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,5-dimethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H13BO4/c1-7-8(2)16-12(15-7)9-3-4-10-11(5-9)14-6-13-10/h3-5,7-8H,6H2,1-2H3

InChI Key

IKBPAJHZIOVPJN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)C)C)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation

The most common method for preparing arylboronate esters such as 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole involves palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron.

  • Procedure : The 5-bromo-1,3-benzodioxole substrate is reacted with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(AmPhos)2Cl2) and a suitable ligand such as AmPhos.
  • Conditions : The reaction is typically conducted in an inert atmosphere (argon), with solvents like dichloromethane or tetrahydrofuran, at elevated temperatures (~70 °C) for 24 hours.
  • Outcome : This method affords the boronate ester with high selectivity and good yields.

This approach is supported by experimental data where 5-bromo-2,2-difluorobenzo[d]dioxole was borylated using Pd catalysis under argon, yielding the corresponding boronate ester after 24 hours at 70 °C.

Nickel-Catalyzed Hydroboronation

An alternative method involves nickel catalysis for hydroboronation of aromatic substrates.

  • Catalyst : Nickel catalysts can be used instead of palladium to promote the formation of boronate esters.
  • Process : The hydroboronation reaction installs the boronate ester group onto the aromatic ring via a Ni-catalyzed process.
  • Advantages : This method may offer cost advantages due to the lower price of nickel compared to palladium.

A patent example describes the hydroboronation process using Ni catalysts to form related boronate esters, though specific details on this compound are limited.

Iridium-Catalyzed C–H Borylation

Iridium catalysis has emerged as a powerful tool for direct C–H borylation of aromatic compounds, including heteroarenes and benzodioxoles.

  • Catalyst System : Iridium complexes combined with suitable ligands promote selective C–H activation and borylation.
  • Reagents : Bis(pinacolato)diboron is commonly used as the boron source.
  • Selectivity : The reaction can be directed to the 5-position of the benzodioxole ring due to electronic and steric factors.
  • Conditions : Typically mild temperatures, inert atmosphere, and sometimes additives to enhance selectivity.

Though specific examples of iridium-catalyzed borylation of 1,3-benzodioxole derivatives are scarce, related studies demonstrate the efficiency of this method for installing boronate esters on aromatic systems.

Experimental Data and Characterization

The synthesized this compound is characterized by:

Characterization Technique Observed Data / Notes
Nuclear Magnetic Resonance (NMR) Chemical shifts consistent with boronate ester and benzodioxole moieties. For example, ^1H NMR shows aromatic protons and methyl groups of the dioxaborolane ring. ^11B NMR typically shows a signal around 30 ppm indicative of boron in a boronate ester environment.
Mass Spectrometry (MS) Molecular ion peaks consistent with the expected molecular weight of the compound. Fragmentation patterns confirm the boronate ester and benzodioxole fragments.
Infrared Spectroscopy (IR) B–O stretching vibrations observed, along with characteristic aromatic and dioxole ring absorptions.
Computational Studies Density functional theory (DFT) calculations confirm the optimized structure and stability of the compound, supporting experimental findings.

Summary Table of Preparation Methods

Method Catalyst/Reagents Conditions Yield/Selectivity References
Pd-Catalyzed Cross-Coupling Pd(AmPhos)2Cl2, AmPhos, B2Pin2 70 °C, 24 h, inert atmosphere High yield, selective borylation
Ni-Catalyzed Hydroboronation Ni catalyst, boron reagents Variable, patent conditions Moderate to good yields
Ir-Catalyzed C–H Borylation Iridium complex, B2Pin2 Mild temp, inert atmosphere Selective C–H borylation

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronate ester to its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents under inert atmosphere conditions.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole involves its ability to form stable complexes with various molecules. The boronate ester group can interact with diols, amines, and other nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dioxaborolane Ring

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
  • Molecular weight : 264.11 g/mol .
  • Key difference : The dioxaborolane ring has 4,4,5,5-tetramethyl substituents instead of 4,5-dimethyl.
  • Impact : Increased steric hindrance from tetramethyl groups reduces reactivity in cross-coupling reactions but enhances stability against hydrolysis . This makes the tetramethyl variant preferable for long-term storage or applications requiring delayed boron release.
1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
  • Structure : Replaces benzodioxole with a thiophene ring and adds an acetyl group .
  • The acetyl group introduces additional reactivity for further functionalization.

Core Structure Modifications

5-(3-Methoxy-1-propenyl)-1,3-benzodioxole
  • Structure : Lacks the boronate ester group, featuring a methoxypropenyl chain instead .
  • Impact: Without boron, this compound cannot participate in Suzuki couplings. However, the methoxypropenyl group may confer antioxidant or biological activity, as seen in natural product derivatives .
5-((E)-2-(2-Iodo-3,4,5-trimethoxyphenyl)-1-ethenyl)-1,3-benzodioxole
  • Structure : Substitutes the boronate group with an iodinated trimethoxyphenyl-vinyl chain .
  • Such derivatives are explored in radical cyclization reactions .

Physicochemical and Application-Based Comparison

Compound Name Molecular Weight (g/mol) Boron Substituents Core Structure LogP Key Applications
5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole 222.09 4,5-Dimethyl Benzodioxole 2.24 Suzuki coupling, prodrug synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole 264.11 4,4,5,5-Tetramethyl Benzodioxole N/A Stable intermediates, delayed-release systems
1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone 262.13 4,5-Dimethyl Thiophene N/A Conductive polymers, optoelectronics
5-(3-Methoxy-1-propenyl)-1,3-benzodioxole 206.20 None Benzodioxole N/A Natural product analogs, antioxidants

Biological Activity

The compound 5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is an organoboron compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H13B O4
  • Molecular Weight : 233.04 g/mol
  • CAS Number : 1562418-43-2

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Organoboron compounds are known for their unique reactivity and ability to form stable complexes with biomolecules.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : Some studies suggest that organoboron compounds exhibit antioxidant properties, which could protect cells from oxidative stress.
  • Anticancer Potential : Preliminary research indicates that this compound might possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Case Study 1: Anticancer Activity

In a study published in Materials, the anticancer effects of similar organoboron compounds were evaluated. The results indicated that these compounds could effectively inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Although specific data on this compound is limited, its structural similarities suggest potential efficacy.

Case Study 2: Antioxidant Properties

Research has shown that organoboron compounds can act as antioxidants by scavenging free radicals and reducing oxidative damage in cells. For instance, a related study demonstrated that a similar dioxaborole compound significantly reduced oxidative stress markers in vitro . This suggests that this compound may exhibit comparable activity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntioxidantReduces oxidative stress markers
Enzyme InhibitionPotential inhibition of metabolic enzymes

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